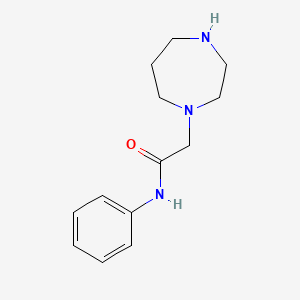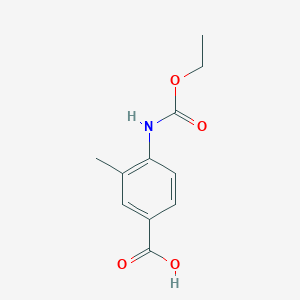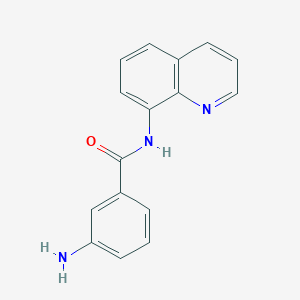
3-amino-N-quinolin-8-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-quinolin-8-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. This compound is a member of the quinoline family and possesses a unique chemical structure that makes it a promising candidate for developing new drugs and exploring its biological properties.
Mécanisme D'action
The mechanism of action of 3-amino-N-quinolin-8-ylbenzamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, in the study by Zhang et al., it was proposed that 3-amino-N-quinolin-8-ylbenzamide inhibited the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation.
Biochemical and Physiological Effects
3-amino-N-quinolin-8-ylbenzamide has been reported to exhibit various biochemical and physiological effects. In addition to its antitumor and antiviral activities, this compound has been found to possess anti-inflammatory properties. In a study by Li et al., 3-amino-N-quinolin-8-ylbenzamide was shown to reduce the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Furthermore, this compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-amino-N-quinolin-8-ylbenzamide in lab experiments is its unique chemical structure, which makes it a promising candidate for developing new drugs and exploring its biological properties. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for research on 3-amino-N-quinolin-8-ylbenzamide. One area of interest is exploring its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of new synthesis methods and the modification of the chemical structure of 3-amino-N-quinolin-8-ylbenzamide may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-amino-N-quinolin-8-ylbenzamide involves the reaction of 8-aminoquinoline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. This method has been reported in the literature and has been used by many researchers to synthesize 3-amino-N-quinolin-8-ylbenzamide.
Applications De Recherche Scientifique
3-amino-N-quinolin-8-ylbenzamide has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. In a study conducted by Zhang et al., 3-amino-N-quinolin-8-ylbenzamide was found to inhibit the growth of human lung cancer cells by inducing cell cycle arrest and apoptosis. Another study by Chen et al. reported that this compound exhibited potent antiviral activity against the hepatitis C virus.
Propriétés
IUPAC Name |
3-amino-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,17H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJFGAQNAICKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-quinolin-8-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)



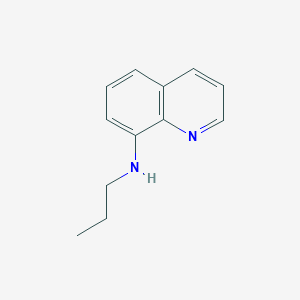


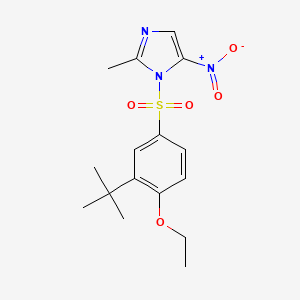
![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
